1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Description
1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by a difluoromethyl group at the 1-position, methyl groups at the 3- and 5-positions, and a nitro group at the 4-position. This compound (CAS-RN 882236-15-9) has a molecular formula of C₆H₇F₂N₃O₂ and a molecular weight of 191.14 g/mol . The difluoromethyl group introduces electron-withdrawing effects, which may enhance the stability of the nitro group and influence reactivity in substitution or reduction reactions. Its synthesis typically involves alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole (CAS-RN 14531-55-6) with difluoromethylating agents under optimized conditions .
Pyrazole derivatives are widely studied for their pharmaceutical and agrochemical applications, with structural modifications at the 1-, 3-, 4-, and 5-positions tailoring properties like solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c1-3-5(11(12)13)4(2)10(9-3)6(7)8/h6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOBUTUKAVDCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For instance, the difluoromethylation of pyrazole derivatives can be accomplished using difluorocarbene reagents under specific conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Cross-coupling: The pyrazole ring can undergo cross-coupling reactions with various aryl halides.
Common reagents used in these reactions include palladium catalysts for cross-coupling and reducing agents like hydrogen or hydrazine for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has garnered attention for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively, leading to various therapeutic applications.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, compounds similar to 1-(difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole have shown significant inhibition of tumor growth in preclinical models. A study demonstrated that such compounds could induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels, thus highlighting their potential as anticancer agents .
Agrochemicals
The compound's unique structure also makes it suitable for use in agrochemicals. Its ability to selectively target specific biological pathways can be harnessed for developing herbicides or fungicides.
Case Study: Herbicidal Activity
Research has shown that pyrazole derivatives can effectively inhibit the growth of various plant species, suggesting their utility as herbicides. The difluoromethyl group enhances the herbicidal activity by improving the compound's lipophilicity, allowing better penetration into plant tissues .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole | Anticancer | 0.57 | |
| Pyrazole Derivative A | Herbicidal | 12.5 | |
| Pyrazole Derivative B | Antifungal | 8.0 |
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with receptor sites, leading to its observed effects. The difluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Pyrazole Derivatives
Key Observations:
- Electron-Withdrawing Effects: The difluoromethyl group in the target compound provides moderate electron withdrawal compared to trifluoromethyl () but greater than methyl or ethyl groups. This impacts nitro group reactivity in electrophilic substitution .
- Lipophilicity: Ethyl and aromatic substituents (e.g., 4-fluorophenyl in 5b) enhance lipophilicity, whereas difluoromethyl balances polarity and metabolic stability .
Physicochemical and Reactivity Comparisons
Table 2: Physicochemical Properties
Key Observations:
- Solubility: The target compound exhibits moderate solubility in DMSO, intermediate between highly polar (trimethyl) and highly lipophilic (ethyl/aryl) derivatives.
- Thermal Stability: Bulky substituents (e.g., trifluoromethyl in ) correlate with higher melting points and thermal stability due to crystal packing efficiency .
Biological Activity
1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS Number: 882236-15-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthesis routes, and relevant case studies.
- Molecular Formula : C6H7F2N3O2
- Molecular Weight : 191.14 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
- Density : Not specified
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds structurally related to 1-(difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Compound A | E. coli | Effective |
| Compound B | S. aureus | Moderate |
A specific study found that pyrazole derivatives showed promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics, indicating their potential as alternative antimicrobial agents .
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole compounds have been extensively studied. For example, a series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results showed that certain derivatives exhibited up to 85% inhibition at concentrations comparable to dexamethasone, a standard anti-inflammatory drug .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Pyrazole Derivative 1 | 76% | 86% |
| Pyrazole Derivative 2 | 85% | 90% |
3. Anticancer Activity
Pyrazoles have also been explored for their anticancer properties. Research has indicated that specific derivatives can induce apoptosis in cancer cell lines. One study reported that a derivative of 1-(difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole demonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than conventional chemotherapeutics .
Study on Antimicrobial Efficacy
A study conducted by Argade et al. synthesized several pyrazole derivatives and tested them against a panel of bacterial strains. Among these, one compound showed remarkable activity against Klebsiella pneumoniae, suggesting the potential for developing new antibacterial agents based on the pyrazole scaffold .
Anti-inflammatory Mechanism Investigation
Selvam et al. investigated the anti-inflammatory mechanisms of pyrazole derivatives in animal models. Their findings indicated that these compounds significantly reduced edema in carrageenan-induced inflammation models, supporting their use in treating inflammatory conditions .
Q & A
Q. What factors influence the compound’s metabolic stability in biological systems?
- Methodology :
- In vitro assays : Liver microsome studies assess CYP450-mediated degradation. Fluorinated groups reduce oxidative metabolism.
- LogP measurements : Higher lipophilicity (e.g., LogP ~2.5) correlates with prolonged half-life .
- Protease stability : Resistance to esterases or amidases is tested via incubation in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
